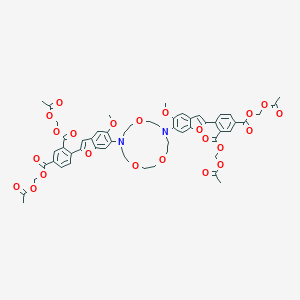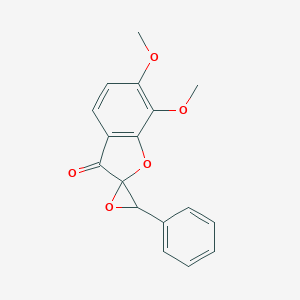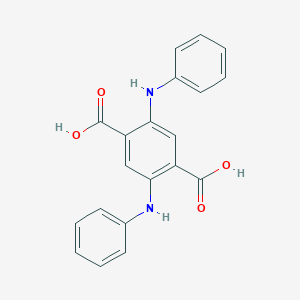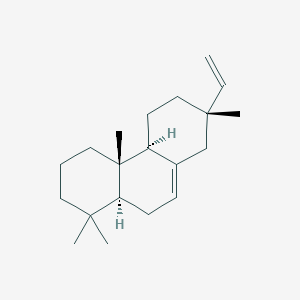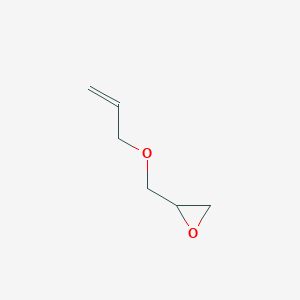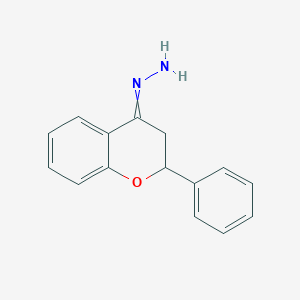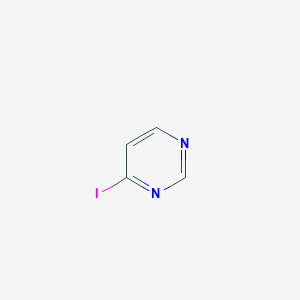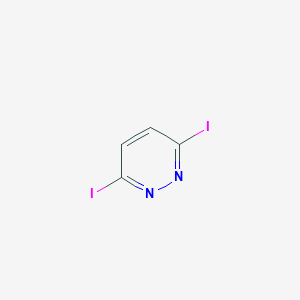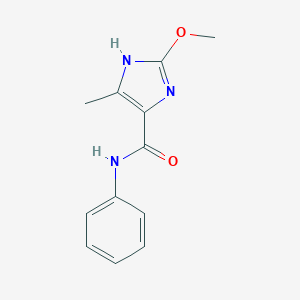
2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 5-position, and a phenyl group attached to the nitrogen atom at the 1-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the imidazole ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxy-5-methyl-1H-imidazole-4-carboxamide: Lacks the phenyl group, which may affect its biological activity and chemical properties.
2-Methoxy-1H-imidazole-4-carboxamide:
5-Methyl-N-phenyl-1H-imidazole-4-carboxamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
Uniqueness: 2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
CAS No. |
138944-33-9 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-10(15-12(13-8)17-2)11(16)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
NEBDNCAHALUEFK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)OC)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(N=C(N1)OC)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



